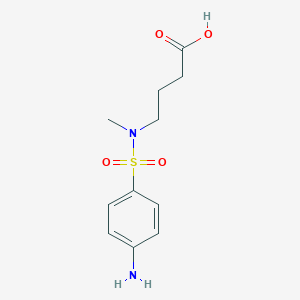
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine” seems to be a derivative of adamantane, a type of diamondoid. Adamantane derivatives are known for their potential biological activities . One such derivative is “2-(adamantan-1-yloxy)acetic acid” which has a molecular weight of 210.27 .
Synthesis Analysis
Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another synthesis method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized .
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Investigations
Adamantane derivatives, including those structurally related to 2-(adamantan-1-yloxy)-1,1-dimethyl-ethylamine, have been the subject of theoretical investigations to understand their structural characteristics and potential applications. For instance, a study combined X-ray, DFT, QTAIM analysis, and molecular docking to explore the structural dynamics of two adamantane derivatives, highlighting their potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), which is significant for its role in steroid metabolism and its implications in diseases such as diabetes and obesity (Al-Wahaibi et al., 2018).
Antiviral Properties
The introduction of hydroxyl groups into the adamantane framework has been shown to enhance antiviral activity and reduce toxicity. Studies on adamantane hydroxy derivatives revealed broadened antiviral activities against viruses like herpes and influenza, suggesting a promising avenue for developing new antiviral agents (Klimochkin et al., 2004).
Synthesis and Drug Design
Adamantyl-based compounds are crucial in drug design for neurological conditions, type-2 diabetes, and their antiviral abilities. Research into the synthesis of these compounds, such as 2-oxopropyl benzoate derivatives, reveals their potential in developing treatments for these conditions while also highlighting their strong antioxidant and anti-inflammatory activities, which could lead to new therapeutic applications (Kumar et al., 2015).
Molecular Docking and Spectroscopy
Molecular docking studies of adamantane derivatives have identified potential chemotherapeutic agents, such as 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, for their interaction with cortisone reductase 11β-Hydroxysteroid dehydrogenase type 1 (11-β-HSD1). These studies, complemented by spectroscopic analysis, offer insights into the structural stabilities and interaction energies of these compounds, potentially guiding the development of new drugs (Al-Wahaibi et al., 2019).
Wirkmechanismus
Target of Action
It is known that similar adamantane derivatives, such as amantadine and rimantadine, primarily target the m2 protein channel of influenza a viruses .
Mode of Action
It can be inferred from related adamantane derivatives that the compound may interact with its targets by blocking certain protein channels, similar to how amantadine and rimantadine block the m2 protein channel of influenza a viruses .
Biochemical Pathways
Based on the known action of similar adamantane derivatives, it can be inferred that the compound may interfere with the viral replication process of influenza a viruses by blocking the m2 protein channel .
Result of Action
It is known that similar adamantane derivatives exhibit antiviral activity, particularly against influenza a viruses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJVYUABPMAAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC12CC3CC(C1)CC(C3)C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)
![(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B2475274.png)
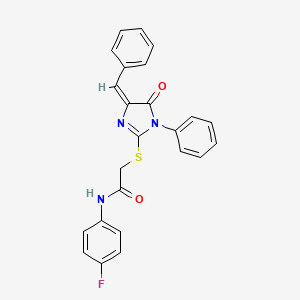
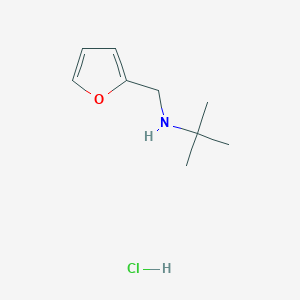
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)
![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)

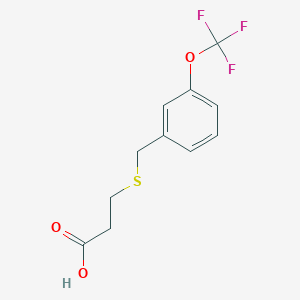
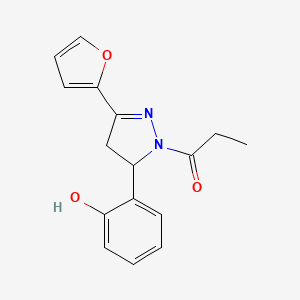
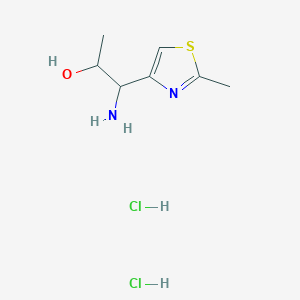
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)
![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)
